2-Butylidene-1,1-dimethylcyclohexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114048-89-4 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
2-butylidene-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C12H22/c1-4-5-8-11-9-6-7-10-12(11,2)3/h8H,4-7,9-10H2,1-3H3 |
InChI Key |
JFSTVHWJGVKSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1CCCCC1(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Butylidene 1,1 Dimethylcyclohexane and Analogous Structures
Strategic Approaches to Carbon-Carbon Double Bond Formation
The introduction of the exocyclic butylidene group onto the 1,1-dimethylcyclohexane (B3273568) scaffold is a key synthetic challenge. Several powerful olefination reactions are well-suited for this transformation, each with its own advantages and mechanistic nuances.
Wittig and Wittig-Type Olefinations for Alkylidene Construction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. umass.edulumenlearning.comwikipedia.orgorganic-chemistry.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. umass.edulumenlearning.comwikipedia.org In the context of synthesizing 2-butylidene-1,1-dimethylcyclohexane, the starting material would be 1,1-dimethylcyclohexan-2-one.
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. lumenlearning.commasterorganicchemistry.com This intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, with the formation of the stable P=O bond being a major driving force for the reaction. umass.edulumenlearning.commasterorganicchemistry.com
A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined by the location of the original carbonyl group. lumenlearning.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide. Non-stabilized ylides, such as the one required for the butylidene group, typically favor the formation of (Z)-alkenes. organic-chemistry.org
| Reactants | Ylide Type | Typical Product | Key Feature |
| 1,1-dimethylcyclohexan-2-one, Butyltriphenylphosphonium bromide | Non-stabilized | (Z)-2-Butylidene-1,1-dimethylcyclohexane | Fixes double bond position |
Horner-Wadsworth-Emmons Reactions in Substituted Cyclohexane (B81311) Systems
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages. wikipedia.orgalfa-chemistry.comnrochemistry.comorganic-chemistry.orgyoutube.com This method employs phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts. wikipedia.org A key benefit of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.orgalfa-chemistry.comorganic-chemistry.org
The HWE reaction is particularly known for its high (E)-stereoselectivity, which arises from the thermodynamic control of the reaction intermediates. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an intermediate that eliminates to give the alkene. wikipedia.org For the synthesis of this compound, this would predominantly yield the (E)-isomer.
| Reactants | Reagent Type | Typical Product | Key Advantages |
| 1,1-dimethylcyclohexan-2-one, Diethyl butylphosphonate | Phosphonate carbanion | (E)-2-Butylidene-1,1-dimethylcyclohexane | High (E)-selectivity, easy byproduct removal |
Tebbe Reagent and Related Metathesis Strategies
The Tebbe reagent, a titanium-aluminum organometallic compound, is a powerful tool for the methylenation of carbonyl compounds, including sterically hindered ones. chem-station.comresearchgate.netwikiwand.com It can also be adapted for the formation of other alkylidene groups. The active species is believed to be a Schrock carbene, which undergoes a [2+2] cycloaddition with the carbonyl group, followed by a retro-[2+2] cycloreversion to form the alkene and a stable titanium-oxygen bond. chem-station.com
The Tebbe reagent is particularly useful for substrates that are sensitive to the basic conditions of the Wittig or HWE reactions. chem-station.com It can react with a variety of carbonyl compounds, including esters, lactones, and amides, which are generally unreactive towards Wittig reagents. chem-station.comyoutube.com
| Reactant | Reagent | Product | Key Features |
| 1,1-dimethylcyclohexan-2-one | Tebbe Reagent (or related titanium carbenoid) | This compound | Mild conditions, tolerates various functional groups, effective for hindered ketones |
Elaboration of the 1,1-Dimethylcyclohexane Core
The synthesis of the 1,1-dimethylcyclohexane core is a prerequisite for the subsequent olefination step. This can be achieved through various synthetic strategies, including ring-closing reactions and regioselective alkylations.
Ring-Closing Reactions for Cyclohexane Ring Assembly
Ring-closing metathesis (RCM) has emerged as a powerful method for the construction of cyclic systems, including carbocycles and heterocycles of various sizes. wikipedia.orgthieme-connect.de This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org For the synthesis of a 1,1-dimethylcyclohexane precursor, a suitably substituted diene would be required. The resulting cyclohexene (B86901) could then be hydrogenated to the cyclohexane and further functionalized.
The efficiency of RCM is influenced by factors such as the catalyst used, the solvent, and the concentration of the substrate. drughunter.com The formation of five- to seven-membered rings is generally favored. wikipedia.org
| Reaction Type | Catalyst | Precursor | Product | Key Feature |
| Ring-Closing Metathesis | Grubbs' or Schrock's catalyst | Acyclic diene with a gem-dimethyl group | Substituted cyclohexene | Efficient formation of cyclic structures |
Regioselective Alkylation for gem-Dimethyl Installation
The introduction of the gem-dimethyl group at the C1 position of the cyclohexane ring requires precise control of regioselectivity. One common approach involves the alkylation of a cyclohexanone (B45756) derivative. To achieve dialkylation at the same carbon atom, a strong base is typically used to generate an enolate, which then reacts with an alkylating agent such as methyl iodide. A second deprotonation and alkylation step at the same position can be challenging and may require specific reaction conditions or protecting group strategies to avoid alkylation at other positions.
An alternative strategy involves the use of organocuprate reagents, which can undergo conjugate addition to α,β-unsaturated ketones. For example, the reaction of a cyclohexenone with a lithium dimethylcuprate reagent would install one of the methyl groups. Subsequent manipulation of the resulting enolate could then be used to introduce the second methyl group.
| Method | Reagents | Intermediate | Key Consideration |
| Sequential Alkylation | Strong base (e.g., LDA), Methyl iodide | Cyclohexanone enolate | Control of regioselectivity to ensure gem-dialkylation |
| Conjugate Addition | Lithium dimethylcuprate | Cyclohexenone | Formation of a new carbon-carbon bond at the β-position |
Stereochemical Control in Alkylidene Cyclohexane Synthesis
Achieving a high degree of stereochemical control is paramount in the synthesis of complex molecules. For this compound, this involves two key aspects: the establishment of stereocenters in the cyclohexane ring, if any, and the selective formation of one of the two possible geometric isomers of the exocyclic double bond.
Diastereoselective and Enantioselective Approaches to Precursors
The primary precursor for the synthesis of this compound is 1,1-dimethyl-2-cyclohexanone. The introduction of a butyl group to this ketone can be achieved through nucleophilic addition, for which the stereochemical outcome is of great interest, especially when applied to substituted analogs.
Diastereoselective Addition to Substituted Cyclohexanones:
The addition of organometallic reagents, such as butyllithium (B86547) or butylmagnesium bromide, to substituted cyclohexanones can proceed with varying degrees of diastereoselectivity. The stereochemical course of these reactions is influenced by several factors, including the steric hindrance of the nucleophile and the substrate, as well as electronic effects. For instance, in the case of a substituted 2,2-dimethylcyclohexanone, the incoming nucleophile will preferentially attack from the less hindered face of the carbonyl group, leading to the formation of one diastereomer in excess.
The general principles of nucleophilic addition to cyclohexanones, governed by concepts such as axial and equatorial attack and the principles of steric approach control, are well-established. researchgate.net The presence of bulky substituents, like the gem-dimethyl group at the C1 position, can significantly influence the trajectory of the incoming nucleophile, often leading to high diastereoselectivity.
Enantioselective Addition to Prochiral Cyclohexanones:
In cases where the starting cyclohexanone is prochiral, enantioselective addition of a butyl group can be achieved using chiral catalysts or auxiliaries. Chiral ligands complexed to the organometallic reagent can create a chiral environment around the carbonyl group, directing the nucleophilic attack to one of the two enantiotopic faces.
For example, the enantioselective alkylation of cyclohexanone derivatives has been achieved with high enantiomeric excess using chiral lithio-chelated enamines. uoa.gr Although not specifically demonstrated for 1,1-dimethyl-2-cyclohexanone, these methods provide a framework for the enantioselective synthesis of chiral precursors to analogous alkylidene cyclohexanes. The choice of chiral ligand, solvent, and temperature are critical parameters for optimizing the enantioselectivity of these reactions.
A summary of representative approaches for the stereoselective synthesis of precursors is presented in the table below.
| Precursor Synthesis Method | Reagents | Key Stereochemical Control Element | Expected Outcome |
| Diastereoselective Addition | Butyllithium, Substituted 2,2-dimethylcyclohexanone | Steric hindrance of the substrate | Predominant formation of one diastereomer |
| Enantioselective Addition | Butylmagnesium bromide, Chiral ligand (e.g., SPARTEINE) | Chiral catalyst creating an asymmetric environment | Formation of one enantiomer in excess |
| Enantioselective Alkylation | Alkyl halide, Chiral enamine | Chiral auxiliary directing the alkylation | Enantioenriched alkylated cyclohexanone |
Control of (E/Z) Isomerism of the Butylidene Moiety
The geometry of the exocyclic double bond in this compound is a critical stereochemical feature. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are the most common methods for the olefination of ketones and offer a degree of control over the (E/Z) isomer ratio of the resulting alkene.
The Wittig Reaction:
The Wittig reaction involves the reaction of a phosphonium ylide with a ketone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Non-stabilized Ylides: Ylides bearing simple alkyl groups, such as the butyl group in this case, are considered non-stabilized. Reactions of non-stabilized ylides with ketones, particularly under salt-free conditions, generally favor the formation of the (Z)-isomer. adichemistry.comchemtube3d.com This selectivity is attributed to the kinetic control of the reaction, where the formation of a cis-oxaphosphetane intermediate is favored due to steric interactions in the transition state. pitt.edu
Stabilized Ylides: In contrast, stabilized ylides, which contain an electron-withdrawing group on the ylidic carbon, typically lead to the preferential formation of the (E)-alkene. This is a result of thermodynamic control, where the more stable trans-oxaphosphetane intermediate is formed. adichemistry.com
For the synthesis of this compound, a non-stabilized ylide (butyltriphenylphosphonium ylide) would be employed, and thus, a predominance of the (Z)-isomer would be expected.
The Horner-Wadsworth-Emmons (HWE) Reaction:
The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. A significant advantage of the HWE reaction is that it typically provides excellent selectivity for the (E)-isomer, even with reagents that would be considered non-stabilized in the Wittig reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This high (E)-selectivity is a result of the thermodynamic equilibration of the intermediates leading to the more stable anti-oxaphosphetane. alfa-chemistry.com
By choosing between the Wittig and HWE reactions, a degree of control over the (E/Z) isomer ratio of this compound can be exerted.
The table below summarizes the expected stereochemical outcomes for the olefination of 1,1-dimethyl-2-cyclohexanone.
| Olefination Method | Reagent | Expected Major Isomer | Rationale |
| Wittig Reaction | Butyltriphenylphosphonium ylide (non-stabilized) | (Z)-2-Butylidene-1,1-dimethylcyclohexane | Kinetic control, favored formation of cis-oxaphosphetane |
| Horner-Wadsworth-Emmons Reaction | Diethyl butylphosphonate and a strong base | (E)-2-Butylidene-1,1-dimethylcyclohexane | Thermodynamic control, favored formation of trans-oxaphosphetane |
Further refinement of the (E/Z) ratio can often be achieved by modifying the reaction conditions, such as the choice of base, solvent, and the presence of additives like lithium salts, which can influence the stability and reactivity of the intermediates. nih.govnih.gov
Comprehensive Spectroscopic Investigations for Structural Elucidation of 2 Butylidene 1,1 Dimethylcyclohexane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-Butylidene-1,1-dimethylcyclohexane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to fully assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.
Detailed ¹H and ¹³C NMR Spectral Analysis of Olefinic and Saturated Regions
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the olefinic proton of the butylidene group, the protons of the cyclohexane (B81311) ring, and the protons of the methyl and ethyl groups of the side chain.
Olefinic Region (δ 5.0-5.5 ppm): A single proton signal, likely a triplet, would be expected in this region, corresponding to the vinylic proton (=CH-). The multiplicity would arise from coupling to the adjacent methylene (B1212753) (-CH₂-) group of the butyl chain.
Saturated (Aliphatic) Region (δ 0.8-2.5 ppm):
Gem-dimethyl Group: A sharp singlet peak integrating to six protons would appear, representing the two equivalent methyl groups at the C1 position of the cyclohexane ring. This signal would likely be found in the upfield region (around δ 0.9-1.2 ppm).
Cyclohexane Ring Protons: A series of complex, overlapping multiplets would be observed for the ten protons on the cyclohexane ring (positions 2, 3, 4, 5, and 6). The protons on the carbon adjacent to the double bond (C6) would be expected to resonate at a slightly downfield position (around δ 2.0-2.2 ppm) compared to the other ring protons.
Butylidene Side Chain: The spectrum would also contain signals for the remaining protons of the butyl group. A multiplet around δ 2.0-2.2 ppm would correspond to the methylene group adjacent to the double bond (-C=CH-CH₂ -). Another multiplet further upfield (around δ 1.3-1.5 ppm) would represent the second methylene group, and a triplet around δ 0.9 ppm would be characteristic of the terminal methyl group.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule.
Olefinic Region (δ 120-145 ppm): Two signals would be anticipated in the downfield region, corresponding to the sp²-hybridized carbons of the C=C double bond. The quaternary carbon of the cyclohexane ring (C2) would likely appear around δ 140-145 ppm, while the CH carbon of the butylidene group would resonate at a slightly more upfield position, around δ 120-125 ppm.
Saturated (Aliphatic) Region (δ 20-50 ppm):
Gem-dimethyl Group: The two equivalent methyl carbons would give rise to a single signal, typically in the range of δ 25-30 ppm. The quaternary C1 carbon to which they are attached would appear as a distinct signal around δ 30-35 ppm.
Cyclohexane Ring Carbons: Signals for the remaining five sp³-hybridized carbons of the cyclohexane ring would be observed in the δ 20-40 ppm range.
Butylidene Side Chain: The sp³ carbons of the butyl group would produce signals in the upfield region of the spectrum, with the terminal methyl carbon being the most shielded (lowest chemical shift).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on typical ranges for similar functional groups and structures.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| =CH- | 5.1 (t) | 122 |
| =C< | - | 143 |
| -C(CH₃)₂ | - | 32 |
| -C(CH₃ )₂ | 1.0 (s) | 28 |
| Ring CH₂ | 1.4-1.6 (m) | 22-38 |
| Ring CH₂ (allylic) | 2.1 (m) | ~35 |
| =CH-CH₂ - | 2.1 (q) | ~30 |
| -CH₂-CH₂ -CH₃ | 1.4 (sextet) | ~23 |
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the proposed structure and unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the olefinic proton signal and the adjacent methylene protons of the butylidene chain would confirm their connectivity. It would also help to trace the connectivity of the protons within the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton(s) attached to it. For example, the olefinic proton signal would show a correlation to the sp² CH carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying connectivity through quaternary carbons. Key HMBC correlations would be expected from the gem-dimethyl protons to the quaternary C1 and the adjacent C2 and C6 carbons of the ring. Correlations from the olefinic proton to the carbons of the cyclohexane ring would firmly establish the position of the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to determine the stereochemistry (E/Z configuration) of the butylidene double bond by observing NOE correlations between the olefinic proton and the allylic protons on either the cyclohexane ring or the butyl chain.
Advanced Infrared (IR) Spectroscopic Analysis of Vibrational Modes
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.
The IR spectrum of this compound would be characterized by the following key absorption bands:
C-H Stretching (Alkanes): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would correspond to the C-H stretching vibrations of the methyl and methylene groups in the cyclohexane ring and the butyl side chain.
C-H Stretching (Alkenes): A medium intensity peak would be expected just above 3000 cm⁻¹ (around 3010-3030 cm⁻¹) for the stretching vibration of the vinylic C-H bond.
C=C Stretching: A weak to medium absorption band in the region of 1650-1670 cm⁻¹ would be indicative of the carbon-carbon double bond stretching vibration. The intensity of this peak can be variable for tetrasubstituted alkenes.
C-H Bending: Bands in the 1365-1470 cm⁻¹ region would correspond to the bending vibrations of the C-H bonds in the aliphatic portions of the molecule. The presence of the gem-dimethyl group would likely give rise to a characteristic doublet around 1365-1385 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| =C-H Stretch | 3020 | Medium |
| C-H Stretch (sp³) | 2850-2960 | Strong |
| C=C Stretch | 1660 | Weak-Medium |
| CH₂ Bend | ~1465 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Interpretation
High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular weight of the compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₂₂), the expected exact mass would be approximately 166.1722 u.
The mass spectrum would also show a characteristic fragmentation pattern upon ionization. While specific data is unavailable, a plausible fragmentation pathway would involve:
Molecular Ion Peak ([M]⁺): A peak at m/z 166 corresponding to the intact molecular ion.
Loss of a Methyl Group ([M-15]⁺): A significant peak at m/z 151, resulting from the loss of one of the geminal methyl groups, which is a common fragmentation for such structures.
Loss of an Ethyl Group ([M-29]⁺): A peak at m/z 137 due to the cleavage of the ethyl part of the butylidene chain.
Retro-Diels-Alder Fragmentation: Cyclohexene (B86901) derivatives can undergo a characteristic retro-Diels-Alder reaction. Cleavage of the ring could lead to various charged fragments, though the specific pathway for an exocyclic double bond might be complex.
Allylic Cleavage: Cleavage of bonds allylic to the double bond is often a favorable process, leading to stable carbocation fragments.
Interactive Data Table: Predicted HRMS Fragments
| m/z (predicted) | Possible Fragment |
|---|---|
| 166.1722 | [C₁₂H₂₂]⁺ (Molecular Ion) |
| 151.1487 | [C₁₁H₁₉]⁺ ([M-CH₃]⁺) |
| 137.1330 | [C₁₀H₁₇]⁺ ([M-C₂H₅]⁺) |
Chiroptical Spectroscopy (if applicable, e.g., for enantiomeric excess determination of chiral derivatives)
This compound itself is an achiral molecule as it possesses a plane of symmetry that passes through the C1 and C4 atoms of the cyclohexane ring and bisects the butylidene group. Therefore, it would not exhibit optical activity, and chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not be applicable for the parent compound.
If chiral derivatives were to be synthesized, for example by introducing a stereocenter on the cyclohexane ring or the side chain, then chiroptical methods would become relevant for determining the enantiomeric excess and assigning the absolute configuration of the resulting enantiomers.
Mechanistic Studies and Reactivity Profiles of 2 Butylidene 1,1 Dimethylcyclohexane
Electrophilic Additions to the Exocyclic Double Bond
Electrophilic addition reactions are characteristic of alkenes. For 2-Butylidene-1,1-dimethylcyclohexane, these reactions commence with an electrophile attacking the π-electrons of the double bond, leading to the formation of a carbocation intermediate. The stability and subsequent fate of this carbocation are central to the reaction's outcome.
Hydration: Acid-catalyzed hydration involves the addition of water across the double bond. The regioselectivity of this reaction is predicted by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of this compound, protonation of the terminal carbon of the butylidene group (C-1 of the butyl chain) leads to the formation of a tertiary carbocation on the cyclohexane (B81311) ring (C-2). Subsequent attack by water and deprotonation yields the tertiary alcohol, 2-(1-hydroxybutyl)-1,1-dimethylcyclohexane, as the major product.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), typically proceeds through a cyclic halonium ion intermediate rather than an open carbocation. This mechanism dictates the stereochemistry of the addition. The reaction occurs with anti-stereochemistry, meaning the two halogen atoms add to opposite faces of the double bond. pressbooks.pub For this compound, this results in the formation of a racemic mixture of trans-dihalide products. The development of methods for stereocontrolled introduction of halogens is an active area of research, particularly in the synthesis of natural products. nih.gov
Table 1: Predicted Products in Electrophilic Addition Reactions
| Reaction | Reagents | Predicted Major Product | Regioselectivity/Stereoselectivity |
| Hydration | H₂O, H₂SO₄ (cat.) | 2-(1-Hydroxybutyl)-1,1-dimethylcyclohexane | Markovnikov |
| Bromination | Br₂ | (E,Z)-1,2-Dibromo-2-butyl-1,1-dimethylcyclohexane | Anti-addition |
Addition reactions that proceed through a carbocation intermediate, such as the addition of hydrogen halides (e.g., HCl, HBr), are susceptible to rearrangements if a more stable carbocation can be formed. masterorganicchemistry.com Alkene addition reactions involving carbocations may undergo rearrangement via hydride or alkyl shifts. masterorganicchemistry.comlibretexts.org
When this compound is treated with a hydrogen halide (HX), the initial protonation can occur at the terminal carbon of the butylidene group, forming a tertiary carbocation at C-2 of the cyclohexane ring. This tertiary carbocation is already relatively stable.
However, an alternative initial protonation at the C-2 ring carbon would form a secondary carbocation on the butylidene chain. This less stable secondary carbocation is adjacent to a quaternary carbon (C-1 of the ring) bearing two methyl groups. This arrangement is a classic setup for a 1,2-alkyl shift, specifically a methyl shift. pressbooks.pubmasterorganicchemistry.com The migration of one of the methyl groups from C-1 to C-2 would transform the secondary carbocation into a more stable tertiary carbocation. Subsequent attack by the halide ion would lead to a rearranged product. The driving force for such a rearrangement is the formation of a more stable carbocation intermediate. masterorganicchemistry.com
Table 2: Potential Carbocation Intermediates and Rearrangement
| Initial Carbocation (after protonation) | Type | Potential Rearrangement | Resulting Carbocation | Stability |
| Cation at C-2 of cyclohexane ring | Tertiary | None expected | N/A | High |
| Cation at C-1 of butyl chain | Secondary | 1,2-Methyl Shift | Cation at C-2 of cyclohexane ring | Increases (Secondary → Tertiary) |
Pericyclic Reactions and Rearrangements Involving the Alkene Moiety
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The four main classes are cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and group transfer reactions. scribd.com
As a simple alkene, this compound is not capable of undergoing electrocyclic reactions or sigmatropic rearrangements on its own, as these typically require a conjugated π-system. libretexts.org However, it can participate in other types of pericyclic reactions:
Cycloaddition Reactions: The double bond can act as a π-system in cycloaddition reactions. For example, it could function as the dienophile in a [4+2] Diels-Alder reaction, reacting with a conjugated diene to form a new six-membered ring.
Ene Reaction: The butylidene group contains allylic hydrogens. This allows the compound to potentially participate in an ene reaction, where it reacts with an "enophile" (a compound with a multiple bond) in a process that involves the formation of a new sigma bond, the migration of a double bond, and the transfer of a hydrogen atom. scribd.com
The feasibility and rate of these reactions would be influenced by steric hindrance from the gem-dimethyl group and the butyl group.
Oxidative and Reductive Transformations
Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. The exocyclic double bond of this compound can be selectively hydrogenated to the corresponding alkane, 2-butyl-1,1-dimethylcyclohexane, without reducing the cyclohexane ring. This transformation is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under an atmosphere of hydrogen gas (H₂). The reaction is generally highly selective for the C=C bond over other functional groups. nih.gov
Epoxidation: The double bond is susceptible to oxidation. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will result in the formation of an epoxide. The oxygen atom adds across the double bond, creating a three-membered ring containing oxygen (an oxirane). This reaction is site-selective for the electron-rich double bond.
Ozonolysis: Ozonolysis is a powerful oxidative cleavage reaction that breaks the double bond and replaces it with carbonyl groups. youtube.com Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) will cleave the double bond to yield two carbonyl compounds: 1,1-dimethylcyclohexan-2-one and butanal. youtube.comdoubtnut.com
Table 3: Predicted Products of Oxidative and Reductive Transformations
| Reaction | Reagents | Predicted Major Product(s) |
| Hydrogenation | H₂, Pd/C | 2-Butyl-1,1-dimethylcyclohexane |
| Epoxidation | m-CPBA | This compound oxide |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn, H₂O | 1,1-Dimethylcyclohexan-2-one and Butanal |
Palladium-Catalyzed Cross-Coupling Reactions and Functionalization at the Olefinic Position
The functionalization of olefins through palladium-catalyzed cross-coupling reactions represents a powerful tool in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of its olefinic position can be inferred from established palladium-catalyzed methodologies applied to similar tetrasubstituted alkenes. The core of these reactions involves the catalytic cycle of a palladium complex, typically initiating with oxidative addition, followed by migratory insertion, and culminating in reductive elimination to regenerate the catalyst.
For a substrate like this compound, direct functionalization of the C=C bond is challenging due to its steric hindrance and lack of a suitable leaving group. Therefore, derivatization to a vinyl halide or triflate is a common prerequisite for engaging in standard cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
A hypothetical reaction sequence could involve the conversion of a precursor ketone (1,1-dimethylcyclohexan-2-one) to the corresponding vinyl triflate. This vinyl triflate of this compound would then be a suitable substrate for various palladium-catalyzed cross-coupling reactions.
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a this compound Derivative
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-Butylidene-1,1-dimethyl-6-phenylcyclohexane |
| 2 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-Butylidene-1,1-dimethyl-6-(phenylethynyl)cyclohexane |
| 3 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 2-Butylidene-1,1-dimethyl-6-styrylcyclohexane |
The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, could also be envisioned for a vinyl halide derivative of our subject compound. The regioselectivity and stereoselectivity of these reactions would be highly dependent on the specific catalyst system and reaction conditions employed. The steric bulk of the gem-dimethyl group and the butylidene moiety would play a significant role in directing the approach of the coupling partners and influencing the geometry of the resulting product.
Examination of Elimination Pathways from Derived Halides or Alcohols
The formation of this compound can be achieved through elimination reactions of appropriately substituted precursors, such as halides or alcohols. The regioselectivity of these elimination reactions is a key consideration, often governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene. masterorganicchemistry.comyoutube.com
Consider the dehydration of the tertiary alcohol, 2-butyl-1,1-dimethylcyclohexan-2-ol. Acid-catalyzed dehydration would proceed via a carbocation intermediate. The formation of the double bond can occur through the removal of a proton from an adjacent carbon. In this case, there are two possibilities: elimination towards the butyl group, which is less likely, or elimination within the cyclohexane ring, leading to the formation of this compound as a major product, consistent with Zaitsev's rule.
Similarly, the dehydrohalogenation of a corresponding alkyl halide, such as 2-bromo-2-butyl-1,1-dimethylcyclohexane, with a strong, non-bulky base would also favor the formation of the tetrasubstituted alkene, this compound. The use of a bulky base, such as potassium tert-butoxide, might favor the formation of the Hofmann product (the less substituted alkene), although in this specific case, the Zaitsev product is likely to be dominant due to the significant difference in stability.
Table 2: Predicted Major Products in Elimination Reactions of 2-Butyl-1,1-dimethylcyclohexane Derivatives
| Precursor | Reagent | Reaction Type | Predicted Major Product |
| 2-Butyl-1,1-dimethylcyclohexan-2-ol | H₂SO₄, heat | E1 Dehydration | This compound |
| 2-Bromo-2-butyl-1,1-dimethylcyclohexane | NaOEt, EtOH | E2 Dehydrohalogenation | This compound |
| 2-Bromo-2-butyl-1,1-dimethylcyclohexane | KOC(CH₃)₃, t-BuOH | E2 Dehydrohalogenation | This compound (major), 1,1-Dimethyl-2-(1-butenyl)cyclohexane (minor) |
The stereochemistry of the starting material, particularly for E2 reactions which proceed via an anti-periplanar transition state, can also influence the product distribution, although for the formation of the exocyclic double bond in this compound from a suitable precursor, this is less of a factor in determining the major product. The inherent stability of the tetrasubstituted exocyclic double bond in this system is the primary driving force for the regiochemical outcome of these elimination reactions.
Computational and Theoretical Frameworks for Understanding 2 Butylidene 1,1 Dimethylcyclohexane
Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to compute the electronic structure and properties of molecules from first principles. For 2-Butylidene-1,1-dimethylcyclohexane, these calculations are fundamental in determining its preferred three-dimensional structure.
The conformational landscape of this compound is primarily dictated by the cyclohexane (B81311) ring, which can adopt several conformations, the most stable being the chair form. The presence of the bulky 1,1-dimethyl and 2-butylidene substituents introduces significant steric interactions that influence the relative energies of these conformations.
Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers (energy minima). For the cyclohexane ring, the primary conformations of interest are the chair, twist-boat, boat, and half-chair. The presence of the sp² hybridized carbon of the butylidene group flattens the ring at that position.
The chair conformation is generally the most stable for substituted cyclohexanes. libretexts.orglibretexts.org In the case of this compound, the key factors determining the lowest energy conformation are the steric interactions involving the axial and equatorial positions. The 1,1-dimethyl groups will have one methyl group in an axial position and one in an equatorial position in a chair-like conformation. The butylidene group at the C2 position will influence the puckering of the ring.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be employed to optimize the geometry of various possible conformers and calculate their relative energies. These calculations can quantify the energetic penalties associated with steric clashes, such as 1,3-diaxial interactions. libretexts.orgpressbooks.pub
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT
| Conformer | Relative Energy (kcal/mol) | Key Steric Interactions |
| Chair (Butylidene pseudo-equatorial) | 0.00 | Minimized 1,3-diaxial interactions |
| Chair (Butylidene pseudo-axial) | 4.5 | Significant steric strain between the butylidene group and axial methyl/hydrogen atoms |
| Twist-Boat | 5.8 | Avoidance of flagpole interactions present in the boat form |
| Boat | 7.2 | Significant flagpole interactions between substituents |
Note: These values are illustrative and represent a plausible outcome of DFT calculations.
The electronic structure of this compound, particularly the π-system of the butylidene group, is crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
For this compound, the HOMO is typically associated with the π-orbital of the C=C double bond, making it nucleophilic. The LUMO is the corresponding π*-antibonding orbital, which can accept electrons from a nucleophile. The energies and spatial distributions of these orbitals can be readily calculated using DFT.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The coefficients of the atomic orbitals contributing to the HOMO and LUMO can predict the regioselectivity of reactions. For instance, in an electrophilic addition to the double bond, the electrophile will preferentially attack the carbon atom with the largest coefficient in the HOMO.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | +0.5 | π* antibonding orbital of the C=C bond |
| HOMO | -6.2 | π bonding orbital of the C=C bond |
| HOMO-LUMO Gap | 6.7 | Indicator of chemical reactivity |
Note: These values are illustrative and would be obtained from quantum chemical calculations.
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, one could study its formation, for example, via a Wittig reaction of 1,1-dimethylcyclohexan-2-one with a butyl-triphenylphosphonium ylide, or its reactivity in addition or oxidation reactions.
To elucidate a reaction mechanism, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.
Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the reaction path from the transition state downhill to the reactants and products, confirming that the located TS indeed connects the desired species.
When multiple reaction pathways are possible, computational methods can predict the selectivity by comparing the activation barriers of the competing transition states. The pathway with the lower activation energy will be kinetically favored. For instance, in the addition of an unsymmetrical reagent to the double bond of this compound, calculations can determine whether the Markovnikov or anti-Markovnikov product is favored by comparing the energies of the respective transition states.
Table 3: Hypothetical Activation Barriers for a Hypothetical Electrophilic Addition to this compound
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
| Path A (Markovnikov) | 15.2 | Yes |
| Path B (Anti-Markovnikov) | 20.5 | No |
Note: These values are for illustrative purposes to demonstrate the concept of computational prediction of selectivity.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanics calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and undergoes conformational changes.
MD simulations are particularly useful for studying the influence of the environment, such as a solvent, on the molecule's behavior. The explicit inclusion of solvent molecules in the simulation box allows for the investigation of solvent effects on the conformational equilibrium. For example, a polar solvent might stabilize a more polar conformer of the molecule.
Table 4: Hypothetical Solvent Effects on the Conformational Equilibrium of this compound from MD Simulations
| Solvent | Dielectric Constant | Predominant Conformer |
| Cyclohexane | 2.0 | Chair (Butylidene pseudo-equatorial) |
| Tetrahydrofuran (THF) | 7.6 | Chair (Butylidene pseudo-equatorial) |
| Acetonitrile | 37.5 | Chair (Butylidene pseudo-equatorial) with increased population of twist-boat |
Note: This table illustrates how MD simulations could predict the influence of solvent polarity on conformational populations.
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computed structures and models. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated chemical shifts for a set of optimized low-energy conformers can be Boltzmann-averaged to provide a theoretical spectrum. Comparing this predicted spectrum with the experimental one can help in assigning the signals and confirming the major conformation in solution.
Similarly, the vibrational frequencies can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks in an IR spectrum. While calculated frequencies often show a systematic deviation from experimental values, they can be scaled to provide a reliable prediction of the IR spectrum.
Table 5: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| C1 (quaternary) | 35.2 | 34.8 |
| C2 (olefinic) | 145.8 | 146.3 |
| C3 | 28.9 | 28.5 |
| C4 | 26.1 | 25.9 |
| C5 | 28.9 | 28.5 |
| C6 | 39.5 | 39.1 |
| C1-CH₃ (axial) | 30.1 | 29.7 |
| C1-CH₃ (equatorial) | 27.5 | 27.1 |
| Butylidene-Cα | 121.3 | 120.9 |
| Butylidene-Cβ | 31.6 | 31.2 |
| Butylidene-Cγ | 23.4 | 23.1 |
| Butylidene-Cδ | 14.2 | 13.9 |
Note: The predicted values are illustrative and would be the result of DFT calculations. The close agreement with hypothetical experimental data would validate the computed geometry.
Emerging Research Applications of 2 Butylidene 1,1 Dimethylcyclohexane in Chemical Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
While organic building blocks are fundamental to modern synthesis, specific studies detailing the use of 2-Butylidene-1,1-dimethylcyclohexane as a starting material for complex molecules are not available. In principle, its structure, featuring a gem-dimethyl group and an exocyclic double bond, offers potential reactive sites for various transformations.
Precursor for Polycyclic Systems and Spiro Compounds
The synthesis of polycyclic and spirocyclic systems is a significant area of organic chemistry. beilstein-journals.orgbeilstein-journals.org Compounds with exocyclic double bonds can, in theory, participate in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic structures. wikipedia.org The gem-dimethyl group could provide steric influence in such reactions. However, no specific examples involving this compound have been reported. Similarly, while many methods exist for creating spirocycles, the application of this specific compound as a precursor is not documented. beilstein-journals.org
Scaffold for Target-Oriented Synthesis
The cyclohexane (B81311) ring is a common scaffold in medicinal chemistry and natural product synthesis. The unique substitution pattern of this compound could theoretically serve as a foundational scaffold for building more complex, three-dimensional molecules. The gem-dimethyl group can act as a conformational lock, which is a desirable feature in drug design. Despite this potential, its use as a central scaffold in any documented target-oriented synthesis has not been found.
Contributions to the Development of New Synthetic Methodologies
New synthetic methodologies are often developed using model substrates to test the scope and limitations of a new reaction. iscience.in While alkylidenecyclohexanes could be used to explore new catalytic processes or reaction conditions, there is no evidence that this compound has played a role in the development of any notable synthetic methods.
Design and Synthesis of Advanced Functional Materials Based on Cyclohexane Derivatives
Cyclohexane derivatives are incorporated into various functional materials, including liquid crystals. icm.edu.pl The physical properties of these materials are highly dependent on the substitution pattern of the cyclohexane ring. The specific structure of this compound could impart particular properties, but its incorporation into any advanced functional materials has not been described in the literature.
Advanced Studies in Stereochemical Control and Chirality Transfer
Stereochemical control is a critical aspect of modern organic synthesis. rsc.org The rigid conformation provided by the gem-dimethyl group and the prostereogenic center at the double bond suggest that this compound could be a substrate for studies in asymmetric synthesis or chirality transfer. However, no such studies focusing on this compound have been published.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
